4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to a benzoxadiazole ring. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4,6-dichloro-2,1,3-benzoxadiazole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the benzoxadiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as hexamethyleneimine and dimethylamine are commonly used for substitution reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Major Products Formed:
Scientific Research Applications
4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole has been extensively studied for its applications in:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for detecting biological molecules.
Medicine: Research has indicated its potential use in developing antibacterial and anticancer agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also intercalate with DNA, disrupting its normal function and leading to cell death .
Comparison with Similar Compounds
5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole: Similar in structure but with different substitution patterns.
4,6-Dinitro-2,1,3-benzoxadiazole: Contains two nitro groups instead of one.
Uniqueness: 4,6-Dichloro-5-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective substitution and reduction reactions makes it a valuable compound for various applications .
Properties
CAS No. |
185253-69-4 |
---|---|
Molecular Formula |
C6HCl2N3O3 |
Molecular Weight |
233.99 g/mol |
IUPAC Name |
4,6-dichloro-5-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6HCl2N3O3/c7-2-1-3-5(10-14-9-3)4(8)6(2)11(12)13/h1H |
InChI Key |
KUNPAEZEACUAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NON=C21)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.